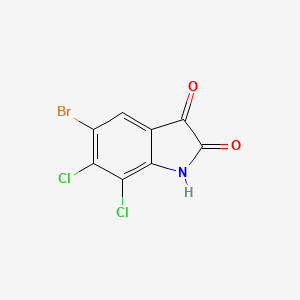

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione

Description

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione is a halogenated indole-dione derivative characterized by a bicyclic indole core with two ketone groups at positions 2 and 3. The molecule features bromine and chlorine substituents at positions 5, 6, and 7, which likely influence its electronic properties, solubility, and biological interactions. The halogen substituents may enhance stability and modulate receptor binding, as observed in structurally related compounds .

Properties

Molecular Formula |

C8H2BrCl2NO2 |

|---|---|

Molecular Weight |

294.91 g/mol |

IUPAC Name |

5-bromo-6,7-dichloro-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H2BrCl2NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |

InChI Key |

KWDRXZJBMVQKJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)Cl)Cl)NC(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups onto the indole ring .

Scientific Research Applications

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The indole-dione scaffold is pharmacologically significant, with variations in substituents leading to divergent biological activities. Below is a comparative analysis based on structural analogs and their reported properties:

Key Findings:

Receptor Selectivity :

- Indoline-2,3-dione derivatives (e.g., ) show a stark contrast to benzoxazolone analogs. The additional carbonyl group in indole-diones reduces s1 receptor binding but enhances s2 subtype affinity and selectivity. This suggests that this compound may similarly favor s2 receptor interactions due to its dione scaffold .

- Halogenation (Br, Cl) at positions 5–7 could further modulate receptor interactions. Bromine’s electron-withdrawing effects may enhance binding to hydrophobic pockets, while chlorine’s steric bulk might restrict conformational flexibility .

Similar precautions are advisable for this compound .

Research Implications and Limitations

- Structural Insights : The indole-dione scaffold’s carbonyl groups are critical for receptor selectivity, as demonstrated in . Halogenation patterns may fine-tune these interactions, warranting further molecular docking studies.

- Data Gaps : Direct pharmacological or crystallographic data for this compound is absent in the provided evidence. Comparisons are inferred from analogs, necessitating experimental validation.

- Methodology : Crystallographic tools like SHELXL and OLEX2 () could elucidate the compound’s 3D structure, aiding in structure-activity relationship (SAR) studies.

Biological Activity

5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, characterized by its unique halogen substitutions which significantly influence its biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C8H2BrCl2NO2

- Molecular Weight: 294.91 g/mol

- IUPAC Name: 5-bromo-6,7-dichloro-1H-indole-2,3-dione

- Canonical SMILES: C1=C(C(=C(C(=C1Br)Cl)Cl)NC(=O)C2=O)C2=O

| Property | Value |

|---|---|

| Molecular Formula | C8H2BrCl2NO2 |

| Molecular Weight | 294.91 g/mol |

| IUPAC Name | 5-bromo-6,7-dichloro-1H-indole-2,3-dione |

| InChI Key | KWDRXZJBMVQKJG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents enhance its binding affinity to various enzymes and receptors involved in critical cellular pathways. Notable mechanisms include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Antioxidant Activity: It may exhibit antioxidant properties that help mitigate oxidative stress in cells.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound have demonstrated significant anti-inflammatory activity. For example:

- A study reported that related compounds inhibited inflammation markers effectively compared to standard drugs like diclofenac sodium .

Table: Anti-inflammatory Activity Comparison

| Compound | Inhibition (%) at 1 mM | Reference |

|---|---|---|

| 5-Bromo-6,7-dichloro... | 93.80 | El-Karim et al. |

| Diclofenac Sodium | 90.21 | El-Karim et al. |

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have indicated that derivatives of indole compounds can induce cytotoxic effects in cancer cell lines:

- In studies involving gastric adenocarcinoma cells (MKN-45), certain derivatives exhibited higher toxicity than standard chemotherapeutics like Paclitaxel .

Case Studies and Research Findings

- Study on COX Inhibition:

- Evaluation of Cytotoxicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.